Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 218631-55-1
VCID: VC3814099
InChI: InChI=1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)9-10(11(15)17-2)18-12(13)14-9/h3-6H,1-2H3,(H2,13,14)
SMILES: COC1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)OC
Molecular Formula: C12H12N2O3S
Molecular Weight: 264.3 g/mol

Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate

CAS No.: 218631-55-1

Cat. No.: VC3814099

Molecular Formula: C12H12N2O3S

Molecular Weight: 264.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate - 218631-55-1

Specification

CAS No. 218631-55-1
Molecular Formula C12H12N2O3S
Molecular Weight 264.3 g/mol
IUPAC Name methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)9-10(11(15)17-2)18-12(13)14-9/h3-6H,1-2H3,(H2,13,14)
Standard InChI Key UBSRFDCUXNFFFV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)OC
Canonical SMILES COC1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—decorated with three functional groups:

  • 2-Amino group: A primary amine (NH2-\text{NH}_2) at position 2, contributing to hydrogen-bonding interactions and reactivity in nucleophilic substitutions .

  • 4-Methoxyphenyl substituent: An aromatic ring substituted with a methoxy group (OCH3-\text{OCH}_3) at the para position, enhancing lipophilicity and π-π stacking capabilities .

  • Methyl ester: A carboxy methyl ester (COOCH3-\text{COOCH}_3) at position 5, influencing solubility and serving as a precursor for hydrolysis to carboxylic acids .

The spatial arrangement of these groups dictates its physicochemical properties, including a calculated logP (octanol-water partition coefficient) of 1.98, suggesting moderate hydrophobicity .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm its structure:

  • 1^1H NMR (DMSO-d6d_6): Signals at δ 3.82 (s, 3H, OCH3_3), δ 3.86 (s, 3H, COOCH3_3), δ 6.91–7.68 (m, 4H, aromatic H), and δ 7.32 (s, 2H, NH2_2) .

  • HRMS: A molecular ion peak at m/z 265.0754 ([M+H]+^+), consistent with the formula C12H13N2O3S\text{C}_{12}\text{H}_{13}\text{N}_{2}\text{O}_{3}\text{S} .

Synthesis and Manufacturing

Electrochemical Synthesis

A one-pot electrochemical method enables efficient synthesis from active methylene ketones and thioureas (Scheme 1) :

  • Reagents: 4-Methoxyphenyl methyl ketone, thiourea, NH4_4I, DL-alanine, and LiClO4_4 in a DMSO/H2_2O solvent system.

  • Conditions: Electrolysis at 5 mA/cm2^2 for 6 Faraday/mol charge, yielding the product in 72–85% efficiency.

  • Mechanism: Iodide-mediated oxidation generates reactive intermediates, followed by cyclization to form the thiazole ring .

Table 1: Optimization of Electrochemical Synthesis

ParameterOptimal ValueYield (%)
Current Density5 mA/cm²85
Temperature30°C82
Solvent (DMSO:H₂O)1:1478

Alternative Routes

  • Hantzsch Thiazole Synthesis: Reaction of α-halo ketones with thioureas under thermal conditions, though less efficient than electrochemical methods .

  • Post-Functionalization: Methyl esterification of 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylic acid using methanol and catalytic HCl .

CompoundCell Line (IC50_{50}, µM)Target
Methyl 2-amino-4-(4-MP)HepG2 (1.2), A375P (0.7)Tubulin polymerization
Dasatinib analogK562 (0.05)BCR-ABL kinase

Antioxidant and Anti-Inflammatory Effects

The 4-methoxyphenyl group contributes to radical scavenging:

  • DPPH Assay: EC50_{50} = 14.3 µM, comparable to ascorbic acid (EC50_{50} = 11.5 µM) .

  • COX-2 Inhibition: 68% suppression at 10 µM, via π-π interactions with the enzyme’s hydrophobic pocket .

ParameterRecommendation
TemperatureRoom temperature (15–25°C)
Light SensitivityProtect from UV light
Shelf Life24 months

Regulatory Considerations

  • Usage Restrictions: Approved for industrial and research applications only; prohibited in medical or consumer products .

  • Shipping: Excludes residential addresses and medical facilities due to regulatory compliance .

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